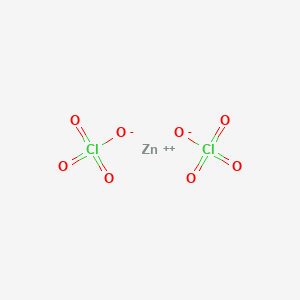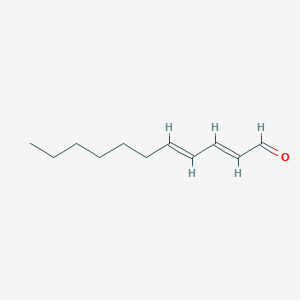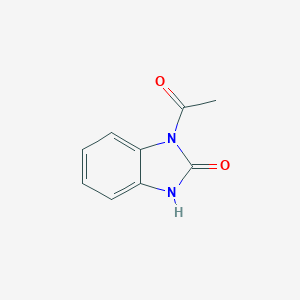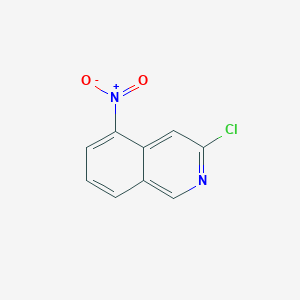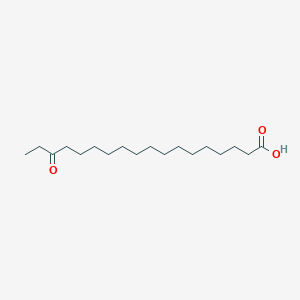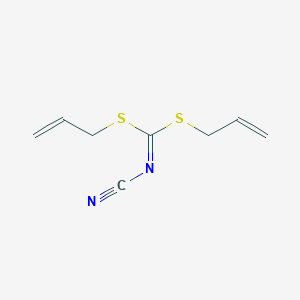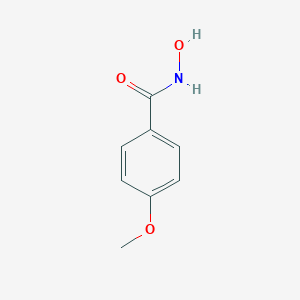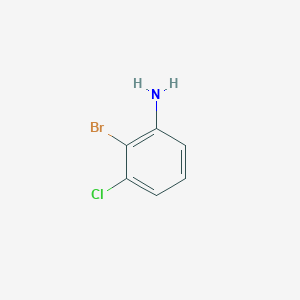
2-Bromo-3-chloroaniline
Übersicht
Beschreibung
2-Bromo-3-chloroaniline is a compound that has been explored in various chemical syntheses and characterizations. It's a derivative of aniline where bromine and chlorine are substituted in the benzene ring.
Synthesis Analysis
- Shen et al. (2004) developed a practical and economical process for synthesizing 2,3-disubstituted indole compounds, which includes the synthesis of 2-Bromo-3-chloroaniline with high regioselectivity using palladium-catalyzed indolization (Shen et al., 2004).
- Liu et al. (2012) described an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions involving 2-Bromo-3-chloroaniline (Liu et al., 2012).
Molecular Structure Analysis
- Zhao Fei-wen (2009) conducted a study on the crystal structure of a Schiff base derived from 2-Bromo-3-chloroaniline, providing insights into its molecular geometry (Zhao Fei-wen, 2009).
Chemical Reactions and Properties
- The work by Willett (2001) involved the bromination of 3-Chloroaniline, which is closely related to 2-Bromo-3-chloroaniline, showcasing the reactions and properties of such compounds (Willett, 2001).
- Bedford and Betham (2006) demonstrated the production of N-H carbazoles from 2-chloroanilines, including 2-Bromo-3-chloroaniline, via amination and C-H activation (Bedford & Betham, 2006).
Physical Properties Analysis
- The study by Søvik et al. (1984) on 2-bromo-3-chloro-1-propene provides insight into the physical properties of halogenated compounds, which can be extrapolated to understand similar properties in 2-Bromo-3-chloroaniline (Søvik et al., 1984).
Chemical Properties Analysis
- Research by Xu et al. (2003) on semiconducting perovskites, which include bromo and chloro compounds, gives an understanding of the chemical properties relevant to 2-Bromo-3-chloroaniline (Xu et al., 2003).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Polymer Science
- Substituted polyanilines, which could potentially include 2-Bromo-3-chloroaniline, have been studied for their applications in various fields .
- These applications include sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .
- The specific methods of application or experimental procedures are not provided in the source .
- There are no results or outcomes mentioned in the source .
-
Pharmaceuticals
-
Material Science
-
Gas Sensing
-
Preparation of Other Compounds
- 2-Bromo-3-chloroaniline may be used in the preparation of other compounds, such as 2-bromo-4-chloro-N-tosylaniline, 2-bromo-4-chlorothiophenol, and 7-chloro-4a-methyl-4,4a,9,9a-tetrahydro-1H-carbazol-2(3H)-one .
- The specific methods of application or experimental procedures are not provided in the source .
- There are no results or outcomes mentioned in the source .
Safety And Hazards
2-Bromo-3-chloroaniline is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-bromo-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMLFBYFNAPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474294 | |
| Record name | 2-bromo-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloroaniline | |
CAS RN |
96558-73-5 | |
| Record name | 2-bromo-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

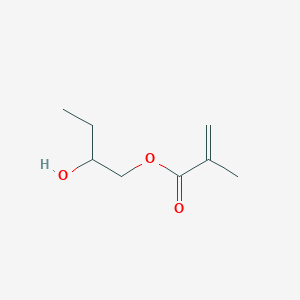

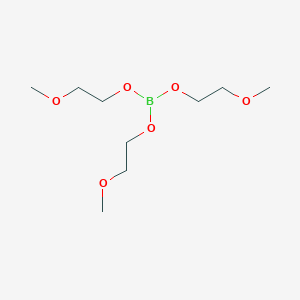
![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)
